![molecular formula C20H32O6 B031421 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸 CAS No. 64625-54-3](/img/structure/B31421.png)

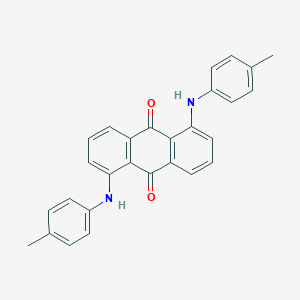

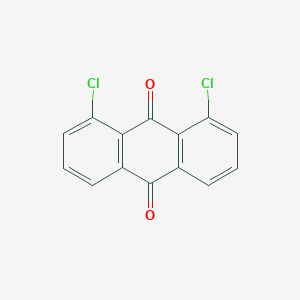

7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸

描述

19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2) is found in the semen of primates, including man. It is a potent smooth muscle relaxant and a selective agonist for the EP2 receptor. It has an EC50 value of 200 nM for relaxing cat tracheal rings which express EP2 receptors.

19R-Hydroxy-pge2, also known as eganoprost, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 19R-hydroxy-pge2 is considered to be an eicosanoid lipid molecule. 19R-Hydroxy-pge2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 19R-Hydroxy-pge2 has been primarily detected in urine. Within the cell, 19R-hydroxy-pge2 is primarily located in the membrane (predicted from logP) and cytoplasm.

科学研究应用

1. 内生真菌化合物

Yu、Zhu 和 Du (2010) 从 Trewia nudiflora 的内生真菌菌株 Cyclindrocarpon obtusisporum 中分离出两种新的 7-脱氢布雷菲尔丁 A 酸。这些化合物在结构上与 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸相关,并使用 1D 和 2D-NMR 光谱分析进行表征 (Yu、Zhu 和 Du,2010)。

2. 红树林内生菌衍生物

Guan 等人 (2005) 从红树林内生菌中鉴定了新的对氨基苯乙酮酸。这些化合物在结构上与 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸相似,并使用核磁共振和质谱技术阐明 (Guan 等人,2005)。

3. 聚合物前体

Schueller、Manning 和 Kiessling (1996) 讨论了 (R)-(+)-7-氧代双环 [2.2.1] 庚-5-烯-外消旋-2-羧酸的制备,它是开环复分解聚合 (ROMP) 的前体,在化学性质上类似于 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸 (Schueller、Manning 和 Kiessling,1996)。

4. 抗青光药中的杂质分析

Jaggavarapu 等人 (2020) 检查了在抗青光药 Tafluprost 的制备中与 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸在结构上相关的杂质。这项工作涉及对映异构特异性合成和对接研究,证明了生物活性 (Jaggavarapu 等人,2020)。

5. 碳环核苷类似物的合成

Helmchen 等人 (1993) 使用衍生自与 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-二羟基辛-1-烯基]-3-羟基-5-氧代环戊基]庚-5-烯酸相关的化合物的对映异构体纯手性结构单元,提供了阿利司霉素的正式合成 (Helmchen 等人,1993)。

6. 血栓素 A2 受体研究

Kan 和 Tai (1993) 开发了一种改进的合成方案,用于 (5Z)-7-[(3-内消旋-[(苯磺酰胺)-双环 [2.2.1] 庚基]庚-5-烯酸 (S-145) 的衍生物,其在结构上与所讨论的化合物相似,用于研究血栓素 A2 受体 (Kan 和 Tai,1993)。

作用机制

Target of Action

The compound 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is a type of prostanoid . Prostanoids are a subclass of eicosanoids, which are lipid compounds derived from twenty-carbon essential fatty acids. They play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots .

Mode of Action

This interaction can trigger a cascade of intracellular events, leading to various physiological responses .

Biochemical Pathways

Prostanoids, including this compound, are involved in the arachidonic acid metabolic pathway. They are produced from arachidonic acid by the action of the cyclooxygenase enzymes. The specific downstream effects depend on the type of prostanoid and the tissue in which they are produced .

Result of Action

As a prostanoid, it may contribute to various physiological processes such as vasodilation, vasoconstriction, inflammation, and platelet aggregation .

属性

IUPAC Name |

7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-FSNPWBFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390584 | |

| Record name | AC1MMZ8N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64625-54-3 | |

| Record name | AC1MMZ8N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)

![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)